molecular formula C11H17NO B8343301 N-(beta-hydroxypropyl)-2,3-dimethylaniline

N-(beta-hydroxypropyl)-2,3-dimethylaniline

Cat. No. B8343301
M. Wt: 179.26 g/mol
InChI Key: WMCKCNCKMHHAGZ-UHFFFAOYSA-N
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Patent
US04284642

Procedure details

2,3-Dimethylaniline is reacted with 1,2-epoxypropane as described in Example 3, Method (b), point (a) to obtain N-(β-hydroxypropyl)-2,3-dimethylaniline; b.p.: 153°-155° C./1 mm Hg, yield: 71.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[O:10]1[CH:12]([CH3:13])[CH2:11]1>>[OH:10][CH:12]([CH3:13])[CH2:11][NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([CH3:9])[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1C
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CNC1=C(C(=CC=C1)C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.